5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of 2,6-dichlorobenzaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.
Aceclofenac: Another NSAID with structural similarities to diclofenac.
2,6-Dichlorophenylacetic acid: A related compound with similar chemical properties.
Uniqueness
5-(2,6-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid is unique due to its pyrrole ring structure, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C11H7Cl2NO2 |
---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-2-1-3-7(13)10(6)8-4-5-9(14-8)11(15)16/h1-5,14H,(H,15,16) |
InChI Key |
QFUAHFZFIBFSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(N2)C(=O)O)Cl |
Origin of Product |
United States |
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